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molecular formula C12H13ClN2O B8294778 Cyclohexane-1,2-dione (4-chlorophenyl)hydrazone

Cyclohexane-1,2-dione (4-chlorophenyl)hydrazone

Cat. No. B8294778
M. Wt: 236.70 g/mol
InChI Key: HQTYVILHKAIYRW-UHFFFAOYSA-N
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Patent
US07419997B2

Procedure details

A solution of cyclohexane-1,2-dione (4-chlorophenyl)hydrazone (2.3 g, 9.7 mmol) in hydrochloric acid (2 mL) and acetic acid (8 mL) was heated at 120° C. for 20 minutes. The mixture was cooled slightly and treated with ice water. The resulting precipitate was collected by filtration to give 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.9 g, 88% yield) as brown solid. 1H-NMR (DMSO-d6): δ 11.78 (s, 1H), 7.75 (m, 1H), 7.38 (d, 1H), 7.28 (dd, 1H), 2.92 (t, 2H), 2.55 (t, 2H), 2.13 (q, 2H); MS m/z 220 (M+1).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC(N[N:9]=[C:10]2[CH2:15][CH2:14][CH2:13][CH2:12][C:11]2=[O:16])=CC=1.[ClH:17]>C(O)(=O)C>[Cl:17][C:10]1[CH:11]=[C:12]2[C:13](=[CH:14][CH:15]=1)[NH:9][C:10]1[C:11](=[O:16])[CH2:12][CH2:13][CH2:14][C:15]2=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NN=C1C(CCCC1)=O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled slightly
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=3CCCC(C3NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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